Buadatp
Overview
Description
Buadatp is a chemical compound that has gained attention in the scientific community for its potential use in research. This molecule is known for its ability to activate the TRPM8 ion channel, which is involved in various physiological processes.
Scientific Research Applications
Selective Inhibition of Mammalian DNA Polymerase Alpha
- Buadatp's Role : Buadatp (referred to as 2-(p-n-butylanilino)adenine, BuAA, and its derivatives) is identified as a highly selective inhibitor of mammalian DNA polymerase alpha (pol alpha). It competes with dATP and shows potent inhibitory activity, particularly on natural activated templates, suggesting its significant role in studying DNA replication and repair mechanisms (Khan et al., 1985).
DNA Polymerases in Neonatal Rat Heart
- Application in Cardiac Research : Buadatp was used to identify and characterize DNA polymerase activities in rat heart extracts. The study found that both DNA polymerase alpha and delta activities declined during heart maturation and terminal differentiation, implying their role in cardiac development and potentially in cardiac diseases (Zhang & Lee, 1987).
Inhibition Mechanism in Alpha-Type DNA Polymerases
- Mechanism of Action : Further research into the inhibitory action of Buadatp on alpha polymerase family highlighted its role in the formation of a polymerase-inhibitor-primer-template complex, thereby providing insights into the complex mechanisms of DNA polymerization and inhibition. This research aids in understanding the molecular basis of DNA replication and repair processes (Khan, Wright, & Brown, 1991).
DNA Repair Synthesis in Human Fibroblasts
- Role in DNA Repair : A study highlighted that Buadatp, among other inhibitors, does not inhibit DNA polymerase delta, a key enzyme in DNA repair synthesis in UV-irradiated human fibroblasts. This finding is crucial for understanding the enzymes involved in DNA repair and for developing targeted cancer therapies (Nishida, Reinhard, & Linn, 1988).
Inhibitors of Bacteriophage T4 DNA Polymerase
- Comparative Inhibition Studies : Research on the inhibition of bacteriophage T4 DNA polymerase by Buadatp helps in the comparative study of DNA polymerases across different organisms, providing a broader understanding of the enzyme's role in biological processes (Khan, Reha-Krantz, & Wright, 1994).
properties
IUPAC Name |
[[(2R,3S,5R)-5-[6-amino-2-(4-butylanilino)purin-9-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N6O12P3/c1-2-3-4-12-5-7-13(8-6-12)23-20-24-18(21)17-19(25-20)26(11-22-17)16-9-14(27)15(36-16)10-35-40(31,32)38-41(33,34)37-39(28,29)30/h5-8,11,14-16,27H,2-4,9-10H2,1H3,(H,31,32)(H,33,34)(H2,28,29,30)(H3,21,23,24,25)/t14-,15+,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXMJCWSNNGOFC-ARFHVFGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC(=C3C(=N2)N(C=N3)C4CC(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)NC2=NC(=C3C(=N2)N(C=N3)[C@H]4C[C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N6O12P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20912757 | |
Record name | N~2~-(4-Butylphenyl)-9-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20912757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Buadatp | |
CAS RN |
99304-84-4 | |
Record name | 4-n-Butylanilino datp | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099304844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~-(4-Butylphenyl)-9-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20912757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.